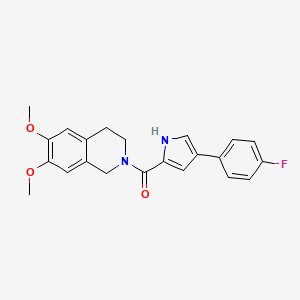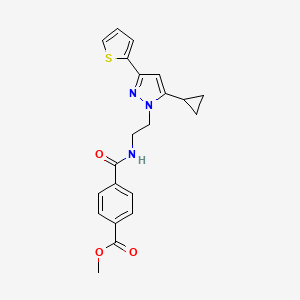![molecular formula C17H16Cl2N2O2 B2718030 5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 1223318-95-3](/img/structure/B2718030.png)
5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, a cyclopropyl group, and a methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the chlorination of pyridine-3-carboxamide to introduce chlorine atoms at the 5 and 6 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Next, the cyclopropyl group is introduced through a cyclopropanation reaction. This step often involves the use of diazomethane or a similar reagent to form the cyclopropane ring.
The final step involves the introduction of the methoxyphenylmethyl group. This can be achieved through a nucleophilic substitution reaction, where the appropriate methoxyphenylmethyl halide is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
化学反応の分析
Types of Reactions
5,6-Dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
5,6-Dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide: Similar structure but with dimethyl groups instead of cyclopropyl and methoxyphenylmethyl groups.
5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: Contains a quinoline moiety instead of the pyridine ring.
Uniqueness
The uniqueness of 5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the cyclopropyl and methoxyphenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-23-14-6-2-11(3-7-14)10-21(13-4-5-13)17(22)12-8-15(18)16(19)20-9-12/h2-3,6-9,13H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNORAXUEWEPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2717953.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)



![2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide](/img/structure/B2717964.png)
![1-(3,4-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2717966.png)
![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)

